molecular formula C11H17ClSi B100482 Chlorodimethyl(3-phenylpropyl)silane CAS No. 17146-09-7

Chlorodimethyl(3-phenylpropyl)silane

Cat. No.: B100482
CAS No.: 17146-09-7
M. Wt: 212.79 g/mol
InChI Key: ASSMBLOISZSMMP-UHFFFAOYSA-N
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Description

Chlorodimethyl(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C11H17ClSi. It is a clear liquid that ranges in color from colorless to light yellow or light orange. This compound is known for its reactivity with moisture, water, and protic solvents, making it a valuable reagent in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorodimethyl(3-phenylpropyl)silane can be synthesized through the reaction of dimethylchlorosilane with 3-phenylpropylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent moisture interference. The reaction conditions often involve low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure. The process includes the purification of the final product through distillation to achieve the desired purity levels .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorodimethyl(3-phenylpropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organosilicon compounds.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of chlorodimethyl(3-phenylpropyl)silane involves its reactivity with nucleophiles and its ability to form stable siloxane bonds. The compound targets various molecular pathways depending on the nucleophile it reacts with. For instance, in coupling reactions, the cobalt catalyst activates the chlorosilane via an SN2 process, facilitating the formation of C-Si bonds .

Comparison with Similar Compounds

  • Dimethyl(3-phenylpropyl)chlorosilane
  • 3-phenylpropyltrichlorosilane
  • 3-chloropropylpentamethyldisiloxane

Uniqueness: Chlorodimethyl(3-phenylpropyl)silane is unique due to its specific reactivity profile and its ability to form stable siloxane bonds under mild conditions. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

IUPAC Name

chloro-dimethyl-(3-phenylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSMBLOISZSMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCC1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066167
Record name Chlorodimethyl(3-phenylpropyl)silane
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Molecular Weight

212.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17146-09-7
Record name (3-Phenylpropyl)dimethylchlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17146-09-7
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Record name Chlorodimethyl(3-phenylpropyl)silane
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Record name Benzene, [3-(chlorodimethylsilyl)propyl]-
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Record name Chlorodimethyl(3-phenylpropyl)silane
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Record name Chlorodimethyl(3-phenylpropyl)silane
Source European Chemicals Agency (ECHA)
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Record name CHLORODIMETHYL(3-PHENYLPROPYL)SILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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